Imidocarb Hydrochloride

Catalog No.
S585769
CAS No.
5318-76-3
M.F
C19H22Cl2N6O
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidocarb Hydrochloride

CAS Number

5318-76-3

Product Name

Imidocarb Hydrochloride

IUPAC Name

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride

Molecular Formula

C19H22Cl2N6O

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H

InChI Key

MLRXMTYSQKIKAK-UHFFFAOYSA-N

SMILES

Array

Synonyms

Dihydrochloride, Imidocarb, Hydrochloride, Imidocarb, Imidocarb, Imidocarb Dihydrochloride, Imidocarb Hydrochloride

Canonical SMILES

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl

The exact mass of the compound Imidocarb hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51189. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Carbanilides. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Imidocarb Hydrochloride (CAS 5318-76-3) is the dihydrochloride salt of the diamidine antiprotozoal agent imidocarb. While the veterinary pharmaceutical industry predominantly utilizes the highly soluble dipropionate salt for immediate-release injectables, the hydrochloride salt occupies a distinct and critical procurement niche. Characterized by its high thermal stability (decomposition at 350 °C) and limited aqueous solubility, this specific salt form is the material of choice for solid-state formulation R&D and high-temperature polymer compounding [1]. Furthermore, in laboratory settings, it serves as the definitive analytical reference standard for food safety and pharmacokinetics, providing a clean inorganic counterion matrix for trace-level residue quantification[2].

A common procurement error is substituting Imidocarb Hydrochloride with the more widely available Imidocarb Dipropionate (CAS 55750-06-6). While both deliver the same active imidocarb moiety, their physicochemical properties are fundamentally non-interchangeable. In analytical workflows such as LC-MS/MS residue testing for bovine milk or tissue, the dipropionate salt introduces an organic counterion that can cause matrix suppression or form unwanted adducts, whereas the inorganic chloride counterion of the hydrochloride salt ensures a clean baseline and predictable ionization [1]. In formulation R&D, the dipropionate salt is engineered for extreme aqueous solubility (routinely formulated at 120 mg/mL for injection); attempting to use it in sustained-release oral matrices results in rapid dose dumping. Conversely, the hydrochloride salt's low solubility allows for controlled, zero-order release in hydrophobic micro-matrix systems [2]. Furthermore, the dipropionate salt degrades at ~203 °C, making it entirely incompatible with high-temperature polymer extrusion processes where the hydrochloride salt remains stable .

Thermal Stability for High-Shear and Extrusion Processing

Thermal stability is a critical parameter for APIs intended for integration into long-acting veterinary implants or hot-melt extruded (HME) polymer matrices. Imidocarb Hydrochloride exhibits a decomposition temperature of approximately 350 °C [1]. In direct contrast, the standard commercial salt, Imidocarb Dipropionate, melts and begins to decompose between 202 °C and 205 °C . This nearly 150 °C difference in thermal ceiling allows the hydrochloride salt to be processed with high-melting-point hydrophobic polymers without risking API degradation or the generation of toxic thermal breakdown products.

Evidence DimensionThermal Decomposition Point
Target Compound Data350 °C (Imidocarb Hydrochloride)
Comparator Or Baseline202 - 205 °C (Imidocarb Dipropionate)
Quantified Difference~145 °C higher thermal stability threshold
ConditionsStandard melting point / decomposition thermal analysis

Procuring the hydrochloride salt is mandatory for high-temperature manufacturing techniques like hot-melt extrusion, where the dipropionate salt would thermally degrade.

Aqueous Solubility for Modified-Release Formulation

For sustained-release oral or implantable formulations, an API must possess limited baseline solubility to prevent premature dose dumping. Imidocarb Hydrochloride is poorly soluble in water, requiring specific pH modulation for dissolution [1]. Conversely, Imidocarb Dipropionate is engineered for extreme solubility to facilitate low-volume intramuscular injections, routinely formulated at concentrations of 120 mg/mL (12% m/V) [2]. The hydrochloride salt's drastically lower aqueous solubility makes it the superior candidate for dual-retard micro-matrix particles and hydrophobic controlled-release systems.

Evidence DimensionAqueous Solubility
Target Compound DataPoorly soluble in pure water
Comparator Or Baseline120 mg/mL (Imidocarb Dipropionate commercial injectable formulation)
Quantified DifferenceOrders of magnitude lower aqueous solubility
ConditionsAqueous media dissolution at standard temperature

Formulators designing sustained-release matrices must select the hydrochloride salt to achieve controlled release kinetics, as the dipropionate will dissolve too rapidly.

Mass Spectrometry Baseline Clarity for Residue Testing

Regulatory frameworks mandate strict Maximum Residue Limits (MRLs) for imidocarb in food products, such as 50 µg/kg in bovine milk and 2 mg/kg in liver [1]. When calibrating LC-MS/MS equipment for these trace-level detections, the choice of standard counterion is critical. Imidocarb Hydrochloride provides a clean inorganic counterion, yielding a precise precursor [M+H]+ at m/z 349.1771 without organic adduct interference [2]. Utilizing the dipropionate salt as a standard introduces propionate ions into the electrospray ionization (ESI) source, which can cause ion suppression or complex adduct formation that skews trace-level quantification.

Evidence DimensionMass Spectrometry Adduct Risk
Target Compound DataInorganic chloride counterion (No organic adducts)
Comparator Or BaselineOrganic propionate counterion (High risk of adduct formation/suppression)
Quantified DifferenceElimination of organic counterion interference in ESI-MS
ConditionsLC-ESI-QTOF MS/MS positive ionization mode

Analytical laboratories must procure the hydrochloride salt to ensure accurate, interference-free calibration for regulatory MRL compliance.

Analytical Reference Standards for Food Safety and MRL Compliance

Due to its inorganic counterion and stable solid-state properties, Imidocarb Hydrochloride is the definitive choice for preparing calibration curves in LC-MS/MS and HPLC workflows. It is heavily procured by agricultural and food safety laboratories testing bovine and ovine tissues, milk, and fat to ensure compliance with strict international Maximum Residue Limits (MRLs) without the risk of electrospray ionization suppression caused by organic counterions [1].

Development of Modified-Release Veterinary Formulations

The inherently low aqueous solubility of the hydrochloride salt makes it an ideal API candidate for the development of sustained-release oral micro-matrix particles or delayed-release boluses. Formulators select this salt over the highly soluble dipropionate form to prevent rapid dose dumping and achieve predictable, prolonged pharmacokinetic profiles in livestock [2].

High-Temperature Polymer Compounding and Hot-Melt Extrusion

With a decomposition point of 350 °C, Imidocarb Hydrochloride can survive aggressive thermal processing environments that would destroy standard commercial salts. It is the required precursor for R&D involving hot-melt extrusion (HME) into high-melting-point hydrophobic polymers for the creation of long-acting, implantable veterinary antiparasitic devices [3].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

420.1232147 Da

Monoisotopic Mass

420.1232147 Da

Heavy Atom Count

28

UNII

KCC1V76AH8

Related CAS

27885-92-3 (Parent)

MeSH Pharmacological Classification

Antiprotozoal Agents

Other CAS

5318-76-3

Use Classification

Veterinary Drug -> ANTIPROTOZOAL_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023

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